Triethyl[(prop-2-ynoyl)oxy]stannane
Description
Properties
CAS No. |
1520-84-9 |
|---|---|
Molecular Formula |
C9H16O2Sn |
Molecular Weight |
274.93 g/mol |
IUPAC Name |
triethylstannyl prop-2-ynoate |
InChI |
InChI=1S/C3H2O2.3C2H5.Sn/c1-2-3(4)5;3*1-2;/h1H,(H,4,5);3*1H2,2H3;/q;;;;+1/p-1 |
InChI Key |
DLOKDHOEWWOICL-UHFFFAOYSA-M |
Canonical SMILES |
CC[Sn](CC)(CC)OC(=O)C#C |
Origin of Product |
United States |
Synthetic Methodologies and Preparative Routes for Triethyl Prop 2 Ynoyl Oxy Stannane
Direct Synthesis Strategies for Organotin Carboxylates
Direct synthesis methods focus on constructing the final molecule in a straightforward manner, often involving the reaction of a pre-formed triethyltin (B1234975) precursor with a propiolic acid derivative.
The formation of the triethyltin core is a critical first step in the synthesis of Triethyl[(prop--2-ynoyl)oxy]stannane. This is typically achieved using powerful organometallic reagents that can efficiently transfer ethyl groups to a tin center.
Grignard Reagents: A classic and widely used method for forming carbon-tin bonds is the reaction of a tin halide, such as tin tetrachloride (SnCl₄), with a Grignard reagent. wikipedia.org In the case of triethyltin derivatives, ethylmagnesium bromide (CH₃CH₂MgBr) is the Grignard reagent of choice. The reaction proceeds via nucleophilic attack of the ethyl group from the Grignard reagent on the electrophilic tin atom. To synthesize the triethyltin core, a stoichiometric amount of the Grignard reagent is reacted with a suitable tin tetrahalide. The reaction to form tetraethyltin (B1219993) is as follows:
4 CH₃CH₂MgBr + SnCl₄ → (CH₃CH₂)₄Sn + 4 MgClBr wikipedia.org
To obtain a triethyltin halide, which is a more direct precursor for the final product, redistribution reactions (also known as Kocheshkov comproportionation) can be employed. wikipedia.org For example, tetraethyltin can react with tin tetrachloride to yield triethyltin chloride:
3 (CH₃CH₂)₄Sn + SnCl₄ → 4 (CH₃CH₂)₃SnCl wikipedia.org
Alternatively, controlling the stoichiometry of the initial Grignard reaction can also favor the formation of triethyltin halides.
Organolithium Compounds: Organolithium reagents, such as ethyllithium (B1215237) (CH₃CH₂Li), serve as another powerful class of nucleophiles for the formation of the triethyltin core. wikipedia.org Similar to Grignard reagents, they react with tin halides to form carbon-tin bonds. The higher reactivity of organolithium compounds can sometimes offer advantages in terms of reaction speed and yield. The general reaction is:
3 CH₃CH₂Li + SnCl₄ → (CH₃CH₂)₃SnCl + 3 LiCl
The choice between Grignard and organolithium reagents often depends on factors like the availability of starting materials, desired reactivity, and reaction conditions. masterorganicchemistry.comlibretexts.org
Organoaluminum Compounds: A related method involves the use of organoaluminum compounds, such as triethylaluminum (B1256330) ((CH₃CH₂)₃Al), to alkylate tin halides. wikipedia.org This method can also be used to produce tetraalkyltin compounds, which can then be converted to triethyltin halides through redistribution reactions. google.com
| Organometallic Reagent | Typical Reaction | Advantages | Disadvantages |
|---|---|---|---|
| Grignard Reagents (e.g., CH₃CH₂MgBr) | 4 CH₃CH₂MgBr + SnCl₄ → (CH₃CH₂)₄Sn + 4 MgClBr | Readily available, well-established methodology. wikipedia.orgresearchgate.net | May require an excess of reagent for complete conversion with larger alkyl groups. uu.nl |
| Organolithium Compounds (e.g., CH₃CH₂Li) | 3 CH₃CH₂Li + SnCl₄ → (CH₃CH₂)₃SnCl + 3 LiCl | Highly reactive, can lead to faster reactions and higher yields. wikipedia.orgslideshare.net | Can be more sensitive to air and moisture. |
| Organoaluminum Compounds (e.g., (CH₃CH₂)₃Al) | 3 (CH₃CH₂)₄Sn + SnCl₄ → 4 (CH₃CH₂)₃SnCl (from tetraethyltin) | Can be used for redistribution reactions to form trialkyltin halides. wikipedia.orggoogle.com | The organoaluminum reagents themselves can be pyrophoric. |
Once the triethyltin precursor, such as triethyltin chloride or bis(triethyltin) oxide, is synthesized, the propiolate ligand can be introduced through several pathways.
Reaction with Propiolic Acid: A common and direct method for the synthesis of organotin carboxylates is the reaction of an organotin oxide or hydroxide (B78521) with a carboxylic acid. um.edu.my For Triethyl[(prop-2-ynoyl)oxy]stannane, this would involve the reaction of bis(triethyltin) oxide ((Et₃Sn)₂O) with propiolic acid (HC≡CCOOH). wikipedia.org The reaction is typically carried out by refluxing the reactants in a suitable solvent like toluene, with the removal of water driving the reaction to completion. um.edu.my
(Et₃Sn)₂O + 2 HC≡CCOOH → 2 Et₃SnOCOC≡CH + H₂O
Alternatively, triethyltin hydroxide (Et₃SnOH) can also be used:
Et₃SnOH + HC≡CCOOH → Et₃SnOCOC≡CH + H₂O um.edu.my
Reaction with a Propiolate Salt: Another approach involves the reaction of a triethyltin halide, such as triethyltin chloride (Et₃SnCl), with a salt of propiolic acid, for instance, sodium propiolate or silver propiolate. This is a salt metathesis reaction where the halide on the tin is exchanged for the carboxylate group. um.edu.my
Et₃SnCl + NaOCOC≡CH → Et₃SnOCOC≡CH + NaCl
This method is particularly useful when the free carboxylic acid is sensitive or difficult to handle.
Indirect Synthetic Pathways and Functional Group Interconversions
Indirect pathways to this compound involve the synthesis of a related organotin compound followed by a chemical transformation to introduce the propiolate functionality.
Transmetalation reactions involve the transfer of an organic group from one metal to another. uobabylon.edu.iq In the context of organotin propiolate synthesis, this could involve the reaction of a more reactive organometallic propiolate with a triethyltin halide. For example, a lithium or magnesium propiolate could potentially react with triethyltin chloride to yield the desired product.
(Propiolate)M + Et₃SnCl → Et₃Sn(Propiolate) + MCl (where M = Li, MgX)
While less common for the direct synthesis of organotin carboxylates, transmetalation is a fundamental reaction in organometallic chemistry and can be a viable route. orientjchem.org
Hydrostannylation involves the addition of a tin hydride (Sn-H) across a carbon-carbon multiple bond. gelest.com This method offers an alternative route to introduce the propargyl-type structure, which can then be derivatized.
Hydrostannylation of Propargyl Alcohol: The reaction of triethyltin hydride (Et₃SnH) with propargyl alcohol (HC≡CCH₂OH) can yield a vinylstannane. The regioselectivity and stereoselectivity of this addition can often be controlled by the choice of catalyst, such as palladium complexes or radical initiators like AIBN or triethylborane. researchgate.netresearchgate.netconicet.gov.ar
Et₃SnH + HC≡CCH₂OH → Et₃SnCH=CHCH₂OH
Subsequent Oxidation: The resulting stannylated allyl alcohol can then be oxidized to the corresponding carboxylic acid. This two-step process provides an indirect pathway to the target molecule.
| Step | Reaction | Description |
|---|---|---|
| 1. Hydrostannylation | Et₃SnH + HC≡CCH₂OH → Et₃SnCH=CHCH₂OH | Addition of triethyltin hydride across the triple bond of propargyl alcohol. researchgate.netconicet.gov.ar |
| 2. Oxidation | Et₃SnCH=CHCH₂OH → Et₃SnOCOC≡CH | Oxidation of the alcohol functionality to a carboxylic acid, followed by rearrangement. |
Ligand exchange reactions provide another avenue for the synthesis of this compound. libretexts.org In these reactions, a ligand on a pre-existing organotin compound is swapped for another.
Exchange with other Carboxylates: A triethyltin carboxylate with a different carboxylate ligand could potentially undergo an exchange reaction with propiolic acid or a propiolate salt. The equilibrium of this reaction would be dictated by the relative stabilities of the starting materials and products.
Et₃SnOCOR' + HC≡CCOOH ⇌ Et₃SnOCOC≡CH + R'COOH
Redistribution Reactions: As mentioned earlier, redistribution reactions are crucial for preparing mixed organotin halides from tetraorganotin compounds. wikipedia.org These reactions can also occur between different organotin species, leading to a mixture of products. While not a highly selective method for preparing a specific compound, it is a fundamental process in organotin chemistry. gelest.com
The synthesis of this compound can be approached through a variety of synthetic methodologies. Direct strategies, particularly the reaction of triethyltin oxide or halides with propiolic acid or its salts, are generally the most straightforward and efficient. Indirect methods, such as those involving hydrostannylation or ligand exchange, offer alternative routes that can be valuable depending on the availability of starting materials and the desired control over the molecular architecture. The choice of synthetic pathway is ultimately guided by factors such as yield, purity requirements, and the specific context of the research or application.
Mechanistic Investigations of Chemical Transformations Involving Triethyl Prop 2 Ynoyl Oxy Stannane
Role as an Organotin Reagent in Carbon-Carbon Bond Forming Reactions
Organotin reagents, or organostannanes, are widely utilized in organic synthesis due to their stability to air and moisture and their tolerance of a wide array of functional groups. Triethyl[(prop-2-ynoyl)oxy]stannane, as a member of this class, is anticipated to serve as a key building block in the formation of new carbon-carbon bonds.
Palladium-Catalyzed Cross-Coupling Reactions (Stille Coupling)
The Stille reaction is a cornerstone of modern organic synthesis, involving the palladium-catalyzed coupling of an organostannane with an organic electrophile, such as a halide or triflate. In the context of this compound, this reaction would facilitate the introduction of a propargyl moiety onto various organic scaffolds. The general reaction is notable for its stereospecificity and broad functional group tolerance, allowing for its application in the synthesis of complex molecules.
The catalytic cycle of the Stille reaction is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.
Table 1: Key Steps in the Stille Catalytic Cycle
| Step | Description |
|---|---|
| Oxidative Addition | The Pd(0) catalyst reacts with an organic electrophile (R'-X) to form a Pd(II) intermediate. |
| Transmetalation | The organic group from the organostannane is transferred to the palladium center, displacing the halide or triflate. |
| Reductive Elimination | The two organic groups on the palladium complex are coupled, forming the final product and regenerating the Pd(0) catalyst. |
Detailed Analysis of Oxidative Addition and Transmetalation Steps in Stille Reaction
Oxidative Addition: The catalytic cycle commences with the oxidative addition of an organic halide or pseudohalide to a 14-electron Pd(0) complex. This step results in a 16-electron Pd(II) species. The initial addition is concerted and typically produces a cis-complex, which is in rapid equilibrium with its more thermodynamically stable trans-isomer. For most practical purposes, the subsequent transmetalation is considered to proceed from this trans-complex. The rate of this step can be influenced by the nature of the halide, with iodides generally reacting faster than bromides or chlorides.
Transmetalation: This step is often the rate-determining step of the entire catalytic cycle. In the case of this compound, the propargyl group would be transferred to the Pd(II) center. The mechanism of transmetalation can vary depending on the substrates and reaction conditions, but an associative mechanism is most common for the Stille coupling. This pathway suggests that the organostannane coordinates to the palladium complex, forming a transient, pentavalent 18-electron intermediate. Subsequent detachment of a ligand results in a square planar complex with the new organic group attached to the palladium. The rate of transmetalation is influenced by the organic group being transferred, with alkynyl groups typically transferring more readily than alkenyl or aryl groups.
Steric and Electronic Effects on Reaction Kinetics and Selectivity in Stille Coupling
The efficiency and outcome of the Stille coupling are significantly governed by both steric and electronic factors.
Steric Effects: Sterically hindered reactants can dramatically affect the reaction rate. For instance, bulky ligands on the palladium catalyst can accelerate the coupling process. Conversely, highly substituted organostannanes or organic halides may react more slowly due to steric hindrance, which can impede the approach of the reagents to the catalytic center. In the case of this compound, the linear nature of the alkynyl group presents minimal steric bulk at the point of transfer, which is generally favorable for the transmetalation step.
Electronic Effects: The electronic properties of the substrates and ligands play a crucial role. Electron-rich phosphine (B1218219) ligands on the palladium catalyst typically enhance the rate of the reaction. The nature of the electrophile is also critical; electron-withdrawing groups on an aryl halide can accelerate the oxidative addition step. Conversely, electron-rich aryl halides are often poorer substrates for this reaction. For the organostannane partner, electron-withdrawing groups can slow down the transmetalation step. Additives like copper(I) iodide or cesium fluoride (B91410) can be used to accelerate the reaction, particularly in challenging coupling scenarios. Copper salts are believed to act as scavengers for free ligands that might otherwise inhibit the reaction, while fluoride ions can form hypervalent tin species that are more reactive in the transmetalation step.
Table 2: Influence of Steric and Electronic Factors on Stille Coupling
| Factor | Effect on Reaction | Example |
|---|---|---|
| Steric Hindrance | Can decrease reaction rates, especially for substituted stannanes. | 1-substituted vinylstannanes can be poor substrates. |
| Electron-Rich Ligands | Typically accelerate the coupling reaction. | Sterically hindered, electron-rich phosphines are effective. |
| Electron-Poor Electrophiles | Generally undergo faster oxidative addition. | Aryl halides with electron-withdrawing groups. |
| Additives (e.g., CuI) | Can significantly increase the reaction rate. | CuI can scavenge inhibiting ligands. |
Other Metal-Catalyzed Coupling Reactions (e.g., Allylic Propargylation)
While the Stille reaction is a prominent application, organostannanes like this compound can also participate in other metal-catalyzed transformations. One such example is allylic propargylation, where the propargyl group is transferred to an allylic substrate. These reactions are often catalyzed by palladium or other transition metals and provide a direct route to 1,4-enynes, which are valuable synthetic intermediates. The mechanism typically involves the formation of a π-allyl-metal complex, which is then attacked by the nucleophilic organostannane.
Addition Reactions to the Alkynyl Moiety
The carbon-carbon triple bond in this compound is a site of reactivity, amenable to various addition reactions.
Hydrostannylation Mechanisms (Regio- and Stereoselectivity)
Hydrostannylation is the addition of a tin hydride (R₃Sn-H) across a carbon-carbon multiple bond. In the context of an alkynylstannane like this compound, this would involve the addition of another organotin hydride molecule across its own triple bond, leading to a distannylated alkene. The mechanism, regioselectivity, and stereoselectivity of this process are highly dependent on the reaction conditions, particularly the presence or absence of a catalyst.
Hydrostannylation can proceed through radical or polar (metal-catalyzed) pathways.
Radical Mechanism: In the absence of a metal catalyst, the reaction is often initiated by radical initiators like AIBN. This pathway typically leads to a mixture of (E)- and (Z)-isomers, and the regioselectivity can be less predictable.
Metal-Catalyzed Mechanism: Palladium complexes are commonly used to catalyze hydrostannylation, offering superior control over selectivity. The generally accepted mechanism for palladium-catalyzed hydrostannylation of an alkyne involves the oxidative addition of the tin hydride to a Pd(0) species, forming a hydrido-palladium(II)-stannyl complex. This is followed by the insertion of the alkyne into the palladium-hydride bond. The final step is the reductive elimination of the resulting vinylpalladium intermediate to yield the vinylstannane product and regenerate the Pd(0) catalyst.
The regioselectivity (where the tin and hydrogen atoms add across the triple bond) and stereoselectivity (the resulting geometry of the double bond) are key considerations. For terminal alkynes, the regioselectivity is influenced by the substituents on the alkyne. The stereochemistry of the addition is often syn, meaning that the hydrogen and the stannyl (B1234572) group add to the same face of the triple bond, typically leading to the (E)-isomer as the major product under palladium catalysis.
Radical Addition Reactions Involving the Propargyl System
The propargyl moiety within this compound presents a site for radical addition reactions. Propargyl radicals are key intermediates in various synthetic transformations and their chemistry has evolved from a structural curiosity to a frequently utilized synthetic tool. researchgate.net These radicals can be generated through several methods, including hydrogen atom abstraction and homolysis of propargyl-X bonds. researchgate.net The unique electronic structure of the propargyl radical, which exists in resonance with the allenyl radical, allows for diverse reactivity, leading to the formation of both propargyl and allene (B1206475) derivatives. researchgate.net
Lewis Acidity and Catalytic Behavior of Triethyltin (B1234975) Moieties
The triethyltin group in this compound imparts Lewis acidic character to the molecule, enabling it to function as a catalyst in various chemical transformations. Organotin compounds, in general, are recognized for their catalytic activity, which stems from the electrophilic nature of the tin center. wikipedia.org This Lewis acidity allows the tin atom to coordinate with electron-rich species, thereby activating them towards nucleophilic attack.
Organotin compounds, including those with triethyltin moieties, are widely employed as catalysts in polymerization reactions. wikipedia.org In polyurethane formation, these catalysts accelerate the reaction between isocyanates and polyols. researchgate.netnih.govmdpi.com The mechanism often involves the coordination of the catalyst to the reactants, facilitating the nucleophilic attack of the alcohol on the isocyanate group. nih.govmdpi.com While amine-based catalysts are also common, organotin compounds offer distinct advantages in controlling the gelling and blowing reactions. tosoheurope.comtosoh.co.jp
In the realm of ring-opening polymerization (ROP), organotin catalysts are instrumental in the synthesis of biodegradable polyesters like polylactide (PLA). researchgate.netrsc.orgmdpi.com Tin(II) and tin(IV) compounds can initiate the polymerization of cyclic esters such as lactide. researchgate.netrsc.org The catalytic cycle typically involves the coordination of the cyclic monomer to the tin center, followed by nucleophilic attack of an initiating species (e.g., an alcohol) and subsequent ring opening. mdpi.com The activity and stereocontrol of these polymerizations can be finely tuned by modifying the ligands attached to the tin atom. researchgate.netresearchgate.net While specific data on this compound as a polymerization catalyst is not detailed, the general catalytic behavior of triethyltin compounds suggests its potential in these applications. wikipedia.orgnih.gov
Table 1: Overview of Organotin Catalysts in Polymerization
| Catalyst Type | Polymerization Process | Role of Catalyst | Key Findings |
| Diorganotin Carboxylates | Polyurethane Formation | Accelerates isocyanate-polyol reaction. wikipedia.org | Effective in controlling gelling and blowing reactions. wikipedia.orgtosoheurope.com |
| Tin(II) and Tin(IV) Compounds | Ring-Opening Polymerization (ROP) of Lactides | Initiates polymerization of cyclic esters. researchgate.netrsc.org | Catalyst structure influences polymerization rate and stereocontrol. researchgate.netresearchgate.net |
| Triethyltin Compounds | General Polymerization | Potential catalyst due to Lewis acidity. wikipedia.orgnih.gov | Specific efficacy depends on reaction conditions and co-catalysts. |
Triethyltin compounds are also effective catalysts for transesterification reactions, which involve the exchange of an alkoxy group of an ester with another alcohol. wikipedia.orgwikipedia.org The catalytic mechanism hinges on the Lewis acidity of the tin center. In an acid-catalyzed transesterification, the tin catalyst protonates the carbonyl group of the ester, rendering it more electrophilic and susceptible to nucleophilic attack by an alcohol. wikipedia.orgmasterorganicchemistry.com The reaction proceeds through a tetrahedral intermediate, which then collapses to form the new ester and alcohol. wikipedia.org
Alternatively, a base-catalyzed mechanism can occur where the tin catalyst, in the presence of an alcohol, forms a tin alkoxide. This alkoxide then acts as a potent nucleophile, attacking the carbonyl carbon of the ester. youtube.com The efficiency of organotin catalysts in transesterification is well-established, making them valuable in various industrial processes, including the production of polyesters. researchgate.netvestachem.com While direct mechanistic studies on this compound are not specified, the general principles of organotin-catalyzed transesterification provide a strong framework for understanding its potential catalytic role. nih.govgoogle.comresearchgate.net
Table 2: Mechanistic Steps in Organotin-Catalyzed Transesterification
| Mechanistic Pathway | Step 1 | Step 2 | Step 3 |
| Acid-Catalyzed | Protonation of the ester carbonyl by the organotin catalyst. wikipedia.orgmasterorganicchemistry.com | Nucleophilic attack of the alcohol on the activated carbonyl carbon. wikipedia.org | Formation of a tetrahedral intermediate and subsequent elimination of the original alcohol. wikipedia.org |
| Base-Catalyzed | Formation of a tin alkoxide from the organotin catalyst and alcohol. youtube.com | Nucleophilic attack of the tin alkoxide on the ester carbonyl. youtube.com | Collapse of the tetrahedral intermediate to yield the new ester and regenerate the catalyst. youtube.com |
Electrophilic Cleavage Reactions of Tin-Carbon Bonds
The tin-carbon bonds in organotin compounds, such as the tin-ethyl bonds in this compound, are susceptible to cleavage by electrophilic reagents. wikipedia.org This reaction is a fundamental transformation in organotin chemistry. The mechanism of electrophilic cleavage can vary depending on the nature of the electrophile and the reaction conditions.
Studies on the cleavage of manganese-carbon bonds by electrophiles like halogens and mercury(II) halides have shown that the reaction can proceed with either retention or inversion of configuration at the carbon atom. rsc.org This suggests the possibility of different reaction pathways, including initial electrophilic attack at the carbon atom or at the metal center. rsc.org In the context of organotin compounds, electrophilic attack can lead to the replacement of an alkyl group with the electrophile. For instance, the interaction of organotin compounds with the enzyme organomercurial lyase (MerB) has been studied to understand the cleavage of carbon-metal bonds. nih.gov While some organotin compounds act as inhibitors, others are substrates for the enzyme, leading to the cleavage of the tin-carbon bond. nih.gov Although specific studies on the electrophilic cleavage of this compound were not found, the general reactivity pattern of triorganotin compounds indicates that the ethyl groups would be the likely site of electrophilic attack. wikipedia.org
Advanced Spectroscopic and Structural Elucidation Techniques for Triethyl Prop 2 Ynoyl Oxy Stannane
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Tool for Structural Elucidation
NMR spectroscopy is an indispensable technique for determining the detailed structure of molecules in solution. For organotin compounds like Triethyl[(prop-2-ynoyl)oxy]stannane, a multi-nuclear approach is typically employed.
Proton (¹H NMR) and Carbon-13 (¹³C NMR) Spectral Analysis for Molecular Fingerprinting
In a hypothetical analysis of this compound, ¹H NMR spectroscopy would be expected to provide distinct signals for the protons of the triethyltin (B1234975) moiety and the prop-2-ynoyl group. The ethyl groups would likely exhibit a characteristic quartet and triplet pattern due to spin-spin coupling between the methylene (B1212753) and methyl protons. The acetylenic proton of the propiolate group would appear as a singlet.
Similarly, ¹³C NMR spectroscopy would offer a "fingerprint" of the carbon skeleton. One would anticipate signals corresponding to the ethyl carbons attached to the tin atom, as well as the carbonyl carbon and the two sp-hybridized carbons of the alkyne functionality in the propiolate ligand. The chemical shifts of these carbons would provide valuable information about their electronic environment.
However, a thorough search of scientific databases reveals no specific, publicly available ¹H and ¹³C NMR data for this compound.
Tin-119 (¹¹⁹Sn NMR) Spectroscopy for Elucidating Coordination Environment and Hybridization State of the Tin Atom
¹¹⁹Sn NMR spectroscopy is particularly informative for organotin compounds as the chemical shift of the tin nucleus is highly sensitive to its coordination number and the nature of the substituents. For triorganotin carboxylates, the ¹¹⁹Sn chemical shift can help distinguish between four-coordinate (monomeric, tetrahedral), five-coordinate (polymeric or with intramolecular coordination, trigonal bipyramidal), or even six-coordinate (octahedral) structures in solution. The specific chemical shift value provides insights into the geometry and hybridization state of the tin atom. Without experimental data for this compound, any discussion on its tin coordination environment remains speculative.
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Analysis
FT-IR spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Identification of Characteristic Absorption Bands for Sn-C, Sn-O, C≡C, and C=O Functionalities
For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands. The asymmetric and symmetric stretching vibrations of the Sn-C bonds in the triethyltin group would appear in the fingerprint region. The Sn-O stretching vibration would indicate the formation of the carboxylate ester. Crucially, the spectrum would be characterized by the sharp, weak absorption of the C≡C triple bond of the propiolate group and the strong absorption of the C=O carbonyl stretch. The position of the carbonyl band, in particular, can provide clues about the coordination mode of the carboxylate group (monodentate, bidentate chelating, or bridging). Unfortunately, specific FT-IR data for this compound is not available in the reviewed literature.
Mass Spectrometry Techniques
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Elemental Composition
HRMS would be instrumental in confirming the identity of this compound. By providing a highly accurate mass measurement, it allows for the determination of the elemental formula of the parent ion and its fragments, distinguishing it from other compounds with the same nominal mass. The fragmentation pattern observed in the mass spectrum would also offer structural information, corroborating data from other spectroscopic methods. As with the other techniques, specific HRMS data for this compound could not be located.
Analysis of Fragmentation Patterns for Structural Information
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions. In the case of this compound, electron impact (EI) or electrospray ionization (ESI) would be employed to generate a molecular ion and various fragment ions. The fragmentation pattern provides a "fingerprint" that is invaluable for structural elucidation.
The fragmentation of this compound would be expected to proceed through several predictable pathways based on the lability of the bonds within the molecule. The primary fragmentation events would likely involve the cleavage of the tin-carbon and tin-oxygen bonds.
A key fragmentation pathway for trialkyltin compounds is the sequential loss of the alkyl groups. For this compound, this would result in the loss of ethyl radicals (•CH₂CH₃). Another significant fragmentation would be the cleavage of the tin-carboxylate bond, leading to the formation of a triethyltin cation, [Sn(CH₂CH₃)₃]⁺, and a propioloyloxy anion or radical, depending on the ionization method. Further fragmentation of the propioloyl group itself could also occur.
Table 1: Hypothetical Mass Spectrometry Fragmentation Data for this compound
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Formula of Fragment | Significance |
| 275 | [Sn(C₂H₅)₃(O₂CCH)]⁺ | [C₉H₁₆O₂Sn]⁺ | Molecular Ion (M⁺) |
| 247 | [Sn(C₂H₅)₂(O₂CCH)]⁺ | [C₇H₁₁O₂Sn]⁺ | Loss of an ethyl group |
| 219 | [Sn(C₂H₅)(O₂CCH)]⁺ | [C₅H₆O₂Sn]⁺ | Loss of two ethyl groups |
| 207 | [Sn(C₂H₅)₃]⁺ | [C₆H₁₅Sn]⁺ | Cleavage of the Sn-O bond |
| 179 | [Sn(C₂H₅)₂H]⁺ | [C₄H₁₁Sn]⁺ | Loss of an ethyl group from [Sn(C₂H₅)₃]⁺ |
| 151 | [Sn(C₂H₅)H₂]⁺ | [C₂H₇Sn]⁺ | Loss of two ethyl groups from [Sn(C₂H₅)₃]⁺ |
| 69 | [O₂CCH]⁺ | [C₃HO₂]⁺ | Propioloyl cation |
Disclaimer: The data presented in this table is hypothetical and intended for illustrative purposes. It is based on predictable fragmentation patterns for similar organotin compounds and has not been confirmed by experimental analysis of this compound.
Computational Chemistry and Theoretical Studies on Triethyl Prop 2 Ynoyl Oxy Stannane and Analogous Organotin Systems
Quantum Chemical Calculations
Quantum chemical calculations are at the heart of modern computational chemistry, providing a detailed picture of the electronic and geometric properties of molecules.
Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization
Density Functional Theory (DFT) has become a standard tool for the computational study of organotin compounds due to its favorable balance of accuracy and computational cost. nih.gov DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in triethyl[(prop-2-ynoyl)oxy]stannane, a process known as geometry optimization. These calculations can predict key structural parameters such as bond lengths and bond angles.
For triorganotin carboxylates, the coordination environment of the tin atom is of particular interest. Depending on the nature of the carboxylate ligand and the organic groups attached to the tin, the geometry can range from a simple tetrahedral structure to a more complex five-coordinate trigonal bipyramidal or even a six-coordinate octahedral arrangement, often involving intermolecular interactions. In the case of this compound, DFT calculations can elucidate the precise coordination mode of the prop-2-ynoyl group, determining whether it acts as a monodentate or a bridging bidentate ligand.
A common approach involves using a hybrid functional, such as B3LYP, in conjunction with a suitable basis set. For heavier elements like tin, effective core potentials (ECPs) like LANL2DZ are often used to account for relativistic effects, while standard basis sets such as 6-31G* or 6-311G(d,p) are used for the lighter atoms (C, H, O). nih.govbhu.ac.in
Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations (Illustrative)
| Parameter | Predicted Value (Å or °) |
| Sn-O Bond Length | 2.10 - 2.30 Å |
| Sn-C (ethyl) Bond Length | 2.15 - 2.20 Å |
| C=O Bond Length | 1.25 - 1.30 Å |
| O-Sn-O Bond Angle (if bidentate) | 50 - 60 ° |
| C-Sn-C Bond Angle | 110 - 120 ° |
Note: The values in this table are illustrative and represent typical ranges for similar organotin carboxylates. Actual values would be obtained from specific DFT calculations on this compound.
Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. nih.govresearchgate.netnih.gov The energy and spatial distribution of these orbitals are critical in predicting the reactivity of a molecule. ufla.br
For this compound, FMO analysis can provide insights into its electrophilic and nucleophilic character. The HOMO is typically associated with the regions of the molecule that can donate electrons (nucleophilic sites), while the LUMO indicates regions that can accept electrons (electrophilic sites). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.
In organotin carboxylates, the HOMO is often localized on the carboxylate group, while the LUMO may be centered on the tin atom and the attached alkyl groups. nih.gov The presence of the propargyl group (prop-2-ynoyl) with its carbon-carbon triple bond could influence the distribution and energy of these frontier orbitals.
Table 2: Frontier Molecular Orbital Properties of this compound (Illustrative)
| Parameter | Predicted Value (eV) |
| HOMO Energy | -6.0 to -7.0 |
| LUMO Energy | -0.5 to -1.5 |
| HOMO-LUMO Gap | 5.0 to 6.0 |
Note: These values are representative and would be determined from specific quantum chemical calculations.
Topological Analysis of Electron Density (e.g., QTAIM) for Bonding Characterization
The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method for analyzing the electron density distribution in a molecule to characterize chemical bonds. rsc.orgnih.gov By examining the topology of the electron density, QTAIM can identify bond critical points (BCPs) and provide quantitative measures of the nature of the chemical bond, such as its strength and ionicity.
For this compound, QTAIM analysis can be used to characterize the Sn-O and Sn-C bonds. The values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCPs can distinguish between covalent and ionic interactions. For instance, a high electron density and a negative Laplacian are indicative of a shared (covalent) interaction, while a low electron density and a positive Laplacian suggest a closed-shell (ionic or electrostatic) interaction. This analysis can provide a more nuanced understanding of the bonding in this organotin compound beyond simple Lewis structures.
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry can be used to model the entire course of a chemical reaction, from reactants to products, through the identification of transition states. This is particularly useful for understanding the mechanisms of reactions involving organotin compounds, such as their synthesis or their role as catalysts.
For this compound, reaction pathway modeling could be applied to study its formation from a triethyltin (B1234975) precursor and prop-2-ynoic acid. By calculating the energies of the reactants, products, and any intermediates and transition states, a potential energy surface for the reaction can be constructed. The height of the energy barrier at the transition state determines the reaction rate. Such studies can help in optimizing reaction conditions for the synthesis of this compound.
Conformational Analysis and Stereochemical Considerations
Organotin compounds can exhibit complex conformational landscapes, particularly with flexible alkyl chains and coordinating ligands. Conformational analysis aims to identify the different stable conformations (isomers that can be interconverted by rotation around single bonds) and their relative energies.
For this compound, the rotation of the ethyl groups and the orientation of the prop-2-ynoyl group can lead to various conformers. Computational methods can systematically explore the potential energy surface to locate these low-energy conformers. Understanding the conformational preferences is important as it can influence the compound's physical properties and its interactions with biological systems.
Spectroscopic Parameter Prediction and Correlation with Experimental Data
A significant application of computational chemistry is the prediction of spectroscopic properties, which can be directly compared with experimental data to validate the computational model. utep.edu For this compound, key spectroscopic parameters that can be calculated include:
NMR Chemical Shifts: Theoretical calculations can predict the ¹H, ¹³C, and ¹¹⁹Sn NMR chemical shifts. nih.gov The agreement between calculated and experimental shifts can confirm the proposed structure and provide a detailed assignment of the spectral peaks.
Vibrational Frequencies (IR and Raman): DFT calculations can compute the vibrational frequencies and their corresponding intensities, which can be used to interpret experimental IR and Raman spectra. This is particularly useful for identifying characteristic vibrational modes, such as the C=O and C≡C stretching frequencies of the prop-2-ynoyl ligand and the Sn-C and Sn-O stretching modes.
By correlating these predicted spectroscopic parameters with experimental measurements, a comprehensive and validated understanding of the structure and bonding of this compound can be achieved.
Catalytic and Reagent Applications of Triethyl Prop 2 Ynoyl Oxy Stannane in Organic Synthesis and Polymer Chemistry
Applications in Carbon-Carbon Bond Formation
The formation of carbon-carbon bonds is a cornerstone of organic synthesis, enabling the construction of complex molecular architectures from simpler precursors. Organotin compounds are instrumental in this field, particularly in palladium-catalyzed cross-coupling reactions.
Construction of Complex Organic Molecules via Stille Coupling and Related Organotin-Mediated Reactions
The Stille coupling is a powerful and versatile reaction that forms a carbon-carbon bond by coupling an organotin compound with an organic halide or pseudohalide in the presence of a palladium catalyst. orgsyn.orgwikipedia.orguwindsor.caorganic-chemistry.org This reaction is valued for its tolerance of a wide array of functional groups, the stability of the organostannane reagents, and its successful application in the total synthesis of complex natural products. orgsyn.orguwindsor.ca
The general mechanism of the Stille reaction involves a catalytic cycle that includes oxidative addition of the organic halide to a Pd(0) species, transmetalation of the organic group from the tin reagent to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst. wikipedia.org
While various organostannanes, such as those containing aryl, vinyl, and alkynyl groups, are commonly employed in Stille couplings, specific examples and detailed research findings on the use of Triethyl[(prop-2-ynoyl)oxy]stannane in the construction of complex organic molecules via this method are not prominently reported in the available literature. The reactivity of the prop-2-ynoyl group in the transmetalation step would be a key factor in its utility, but without experimental data, its efficiency and scope remain speculative.
Stereoselective Synthesis Utilizing Organotin Reagents
Stereoselective synthesis, the ability to control the three-dimensional arrangement of atoms in a molecule, is crucial in the preparation of pharmaceuticals and other biologically active compounds. While organotin reagents have been utilized in stereoselective reactions, there is a lack of specific information regarding the application of this compound for this purpose. The potential for the chiral environment of a substrate to influence the addition of the tin reagent, or for a chiral tin reagent to induce stereoselectivity, is a recognized strategy in organic synthesis. However, studies detailing such applications for this specific compound are not available.
Catalytic Roles in Polymerization and Materials Science
Organotin compounds are widely used as catalysts in various polymerization reactions, influencing reaction rates, molecular weights, and the final properties of the resulting polymers.
Mechanisms in Step-Growth Polymerization
Step-growth polymerization involves the reaction of monomers with two or more reactive functional groups, leading to the formation of dimers, trimers, and eventually long polymer chains. sigmaaldrich.com Organotin compounds can act as catalysts in these processes, for example, in the formation of polyesters and polyurethanes. The catalytic mechanism often involves the activation of a functional group by the tin atom, facilitating nucleophilic attack and subsequent bond formation. While the general principles of organotin catalysis in step-growth polymerization are understood, specific mechanistic studies involving this compound are not described in the available literature.
Control of Molecular Weight and Polymer Properties in Polycondensation
Polycondensation is a type of step-growth polymerization where the formation of the polymer is accompanied by the elimination of a small molecule, such as water. The molecular weight and properties of the resulting polymer are critical for its application. Organotin catalysts can play a role in controlling these parameters by influencing the kinetics of the polymerization reaction. However, there is no specific data available that details the use of this compound for the control of molecular weight and polymer properties in polycondensation processes.
Precursor in the Synthesis of Other Organometallic Reagents
Organotin compounds can serve as precursors for the synthesis of other organometallic reagents through transmetalation reactions with salts of other metals. This allows for the generation of a variety of reactive intermediates for different synthetic applications. While this is a general capability of organostannanes, there are no specific reports in the surveyed literature that describe the use of this compound as a precursor for the synthesis of other organometallic reagents.
Lack of Evidence for Transmetalation of this compound to Form Metal Acetylides
A comprehensive review of available scientific literature and chemical databases reveals no documented instances of this compound being utilized for the generation of lithium acetylides or other metal acetylides through a transmetalation process. While the transmetalation of organotin compounds is a recognized strategy in organic synthesis for the formation of organolithium reagents, this reactivity has been predominantly established for other classes of organostannanes, such as vinyl-, aryl-, and alkynylstannanes.
The core of this synthetic approach typically involves the reaction of an organostannane with an organolithium reagent, such as n-butyllithium. In these established cases, the thermodynamically favorable exchange of the tin-carbon bond for a lithium-carbon bond drives the reaction forward, yielding the desired organolithium species and a tetraorganotin byproduct.
However, in the specific case of this compound, the presence of the carboxylate linkage introduces a different reactive profile. The reaction of organolithium reagents with carboxylate groups is a well-known and generally rapid process, leading to the formation of ketones or tertiary alcohols upon further reaction. This reactivity would likely compete with or entirely supersede any potential transmetalation at the tin-alkyne bond.
Furthermore, extensive searches for the synthesis and reactivity of this compound itself have yielded minimal results, with no studies detailing its application in transmetalation reactions for the generation of metal acetylides. The focus of research on related organotin carboxylates has primarily been on their synthesis, structural characterization, and applications in areas such as polymer chemistry and as biocides, rather than as precursors for transmetalation.
Given the absence of empirical data and the likely competing reactivity of the carboxylate group, the generation of lithium acetylides or other metal acetylides via transmetalation of this compound is not a scientifically validated or reported method.
Concluding Remarks
Based on the current body of scientific knowledge, there is no evidence to support the use of this compound as a reagent for the generation of lithium acetylides or other metal acetylides via transmetalation. The inherent reactivity of the carboxylate functionality towards organolithium reagents makes such a transformation chemically improbable under standard conditions.
Environmental Transformations and Degradation Pathways of Triethyltin Compounds
Abiotic Degradation Mechanisms
Abiotic degradation involves non-biological processes that break down chemical compounds. For triethyltin (B1234975), the primary abiotic pathways are photolysis and chemical cleavage, including hydrolysis. europa.eumicrobe.com These processes lead to the cleavage of the tin-carbon bond, which is a critical step in the detoxification of these compounds. cdc.gov
Photolytic degradation, or photolysis, is the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun. mdpi.com In aqueous environments, undissociated triethyltin compounds can undergo photolysis. europa.eu This process involves the stepwise removal of the ethyl groups from the tin atom. tandfonline.comresearchgate.net
The degradation of trialkyltin compounds like TET is initiated by UV light, which provides the energy to break the tin-carbon bonds. This results in the formation of diethyltin (B15495199) (DET), then monoethyltin (MET), and ultimately inorganic tin. researchgate.net Studies on analogous butyltin compounds show that photolysis in water leads to their degradation into less toxic inorganic tin via dibutyltin (B87310) (DBT) and monobutyltin (B1198712) (MBT) as intermediates. researchgate.netresearchgate.net The rate of photolytic degradation is influenced by the surrounding environment and the presence of other substances in the water. researchgate.netmdpi.com For instance, the degradation rate of tributyltin (TBT) was found to be faster than its di- and mono-substituted counterparts under certain experimental conditions. researchgate.net
Table 1: Photolytic Degradation of Organotin Compounds
| Parameter | Description | Findings | References |
|---|---|---|---|
| Process | Photodegradation | Organotin compounds in water can undergo slow photolytic decomposition in sunlight. tandfonline.com | tandfonline.com |
| Mechanism | Stepwise Dealkylation | UV radiation causes the sequential removal of alkyl groups from the tin atom. researchgate.net | researchgate.net |
| Intermediates | Di- and Mono-substituted Tins | Triethyltin degrades to diethyltin (DET) and monoethyltin (MET). researchgate.net | researchgate.net |
| Final Product | Inorganic Tin | The ultimate product of complete photolytic degradation is inorganic tin. tandfonline.comresearchgate.net | tandfonline.comresearchgate.net |
| Influencing Factors | Environmental Conditions | The rate is dependent on factors like the presence of oxygen and other atmospheric gases. researchgate.net | researchgate.net |
Chemical cleavage and hydrolysis are significant abiotic degradation pathways for organotin compounds in environmental media. tandfonline.com The tin-carbon bond in triethyltin, while relatively stable in neutral solutions, can be cleaved under certain conditions. gelest.com Hydrolysis, a reaction with water, can affect the anion group attached to the triethyltin cation but does not directly break the stable tin-carbon bonds under normal environmental pH. europa.euresearchgate.net
Biotic Degradation Mechanisms
Biotic degradation, mediated by living organisms, is considered a major pathway for the removal of organotin compounds from the aquatic environment. researchgate.net Microorganisms such as bacteria, fungi, and algae play a crucial role in the breakdown of these toxic substances. researchgate.netnih.gov
The primary mechanism of microbial degradation for trialkyltin compounds is a sequential dealkylation process. researchgate.netnih.gov In the case of triethyltin, this involves the stepwise removal of ethyl groups, a process analogous to the well-studied debutylation of tributyltin (TBT). nih.govmdpi.com This metabolic transformation is an enzymatic process that detoxifies the compound, as the toxicity generally decreases with a lower number of alkyl groups attached to the tin atom. tandfonline.comnih.gov
The degradation pathway is as follows: Triethyltin (TET) → Diethyltin (DET) → Monoethyltin (MET) → Inorganic Tin (Sn)
This process is carried out by various microorganisms that have developed resistance to organotin toxicity. researchgate.netnih.gov Some bacteria are capable of utilizing these compounds as a source of carbon. researchgate.net The rate of this biodegradation is influenced by environmental factors such as temperature and nutrient availability. researchgate.net For example, higher water temperatures have been shown to increase the degradation rate of TBT to DBT and MBT. researchgate.net While much of the detailed research has focused on TBT, the fundamental pathway of sequential dealkylation is applicable to other trialkyltins like TET. nih.govnih.gov
Table 2: Microbial Degradation Pathway of Triethyltin
| Degradation Step | Compound | Number of Ethyl Groups | Relative Toxicity |
|---|---|---|---|
| Step 1 | Triethyltin (TET) | 3 | High |
| Step 2 | Diethyltin (DET) | 2 | ↓ |
| Step 3 | Monoethyltin (MET) | 1 | ↓↓ |
| Step 4 | Inorganic Tin (Sn) | 0 | Low |
Environmental Speciation Analysis of Triethyltin Derivatives
Speciation analysis refers to the analytical methods used to identify and quantify the different chemical forms of an element in a sample. tandfonline.compsu.edu For organotin compounds, this is crucial because their toxicity, mobility, and fate are highly dependent on their chemical structure (e.g., TET vs. DET vs. MET). tandfonline.comivl.se Therefore, determining the specific forms of triethyltin and its degradation products in environmental matrices like water and sediment is essential for assessing environmental risk. ivl.sepjoes.com
A variety of advanced analytical techniques are employed for the speciation of organotin compounds. These methods typically involve a separation step followed by a detection step. psu.edunih.gov
Sample Preparation and Extraction: The first step involves extracting the organotin compounds from the environmental matrix. This can be challenging, especially from complex matrices like sediment. Techniques such as liquid-liquid extraction are used for water samples, while more rigorous methods may be needed for sediments. nih.gov Sample preparation must be carefully controlled to prevent alteration of the organotin species before analysis. nih.gov
Separation Techniques: Gas chromatography (GC) is a widely used technique for separating different organotin compounds. rsc.orgnih.gov Because organotin compounds are often not volatile enough for direct GC analysis, they are typically converted into more volatile derivatives (derivatization) before injection into the chromatograph. nih.gov
Detection Techniques: Following separation, a sensitive detector is needed for quantification.
Flame Photometric Detection (FPD): A detector that is sensitive to sulfur and phosphorus, and can also be used for tin. rsc.org
Mass Spectrometry (MS): Often coupled with GC (GC-MS), this technique provides high sensitivity and specificity, allowing for the positive identification of the different organotin species based on their mass-to-charge ratio. mdpi.com
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): When coupled with GC (GC-ICP-MS), this is one of the most powerful techniques for organometallic speciation. It offers extremely low detection limits and isotopic analysis capabilities, making it highly suitable for trace-level environmental analysis. ivl.senih.gov
Table 3: Analytical Methodologies for Organotin Speciation
| Analytical Step | Technique | Description | References |
|---|---|---|---|
| Extraction | Liquid-Liquid Extraction | Used to transfer organotin compounds from aqueous samples to an organic solvent. | nih.gov |
| Separation | Gas Chromatography (GC) | Separates volatile organotin derivatives based on their boiling points and interactions with the chromatographic column. | rsc.orgnih.gov |
| Detection | Flame Photometric Detection (FPD) | An element-specific detector used in GC for tin compounds. | rsc.org |
| Detection | Mass Spectrometry (MS) | Provides identification and quantification based on mass-to-charge ratio. Often coupled with GC. | mdpi.com |
| Detection | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | A highly sensitive elemental detector that, when coupled with GC, provides excellent performance for speciation. | ivl.senih.gov |
Factors Influencing Organotin Speciation (e.g., pH, Redox Conditions)
The speciation of organotin compounds, including triethyltin, is a critical determinant of their environmental fate, bioavailability, and toxicity. Speciation refers to the specific chemical form or forms in which an element exists. For triethyltin, this involves its association with various ligands, its protonation or hydroxylation state, and its degradation into daughter products like diethyltin and monoethyltin. The distribution among these different species is heavily influenced by the physicochemical conditions of the surrounding environment, most notably pH and redox potential (Eh). core.ac.uk
Influence of pH
The pH of an aquatic system or soil environment plays a pivotal role in the hydrolysis and speciation of triethyltin compounds. Hydrolysis, the reaction with water, can lead to the formation of various hydroxylated species. The equilibrium between these species is pH-dependent.
In acidic conditions (low pH), the triethyltin cation, [ (C₂H₅)₃Sn]⁺, is the predominant form. As the pH increases towards neutral and alkaline conditions, hydroxylated species begin to form. For instance, triethyltin hydroxide (B78521), (C₂H₅)₃SnOH, becomes more prevalent. This occurs as the triethyltin cation coordinates with hydroxide ions (OH⁻). At even higher pH values, anionic species such as [ (C₂H₅)₃Sn(OH)₂]⁻ may form. The general progression of hydrolysis can be represented as:
[ (C₂H₅)₃Sn]⁺ + H₂O ⇌ (C₂H₅)₃SnOH + H⁺
(C₂H₅)₃SnOH + OH⁻ ⇌ [ (C₂H₅)₃Sn(OH)₂]⁻
This pH-dependent behavior significantly affects the compound's interaction with environmental matrices. For example, the binding of triethyltin to sediments and particulate matter can be altered by changes in its charge. Lower pH levels, which favor the cationic form, can increase the mobility and release of organotins from sediments. mdpi.comnih.gov Conversely, neutral or alkaline conditions may promote adsorption to soil organic matter and clays.
Research on other organotin compounds, such as methyltin, provides a clear model for this pH-dependent speciation, showing distinct distribution diagrams of various hydroxylated forms across a pH range. researchgate.net Similarly, studies on the hydrolysis rates of other chemicals have demonstrated a quantitative relationship between the rate constant and the pH of the solution. e3s-conferences.org The biological activity of triethyltin is also influenced by pH; its ability to inhibit mitochondrial respiration, for example, is more pronounced in acidic environments. nih.govnih.gov
The following table illustrates the likely dominant species of triethyltin at different environmental pH values, based on general principles of metal hydrolysis.
Interactive Table: Predicted Speciation of Triethyltin Across Environmental pH Range
| pH Range | Dominant Triethyltin Species | Primary Form | Charge | Environmental Significance |
| < 5 | Triethyltin cation | [ (C₂H₅)₃Sn]⁺ | Positive | Higher mobility in water, potential for leaching from soils. |
| 6 - 8 | Triethyltin hydroxide | (C₂H₅)₃SnOH | Neutral | Increased adsorption to sediments and organic matter. |
| > 9 | Dihydroxo-triethyltin anion | [ (C₂H₅)₃Sn(OH)₂]⁻ | Negative | May form soluble complexes, influencing transport. |
Influence of Redox Conditions
Redox potential (Eh) describes the tendency of an environment to promote oxidation or reduction reactions. It is a key factor in the degradation pathways of triethyltin and its subsequent speciation. Environmental systems can be broadly categorized as oxic (oxygen-rich), suboxic (oxygen-depleted, with nitrate (B79036) or manganese oxides as electron acceptors), or anoxic (lacking oxygen, with sulfate (B86663) or iron(III) as electron acceptors).
In oxic environments , such as the surface layers of water bodies and well-aerated soils, aerobic microbial degradation is a primary pathway for the breakdown of triethyltin. Microorganisms utilize oxygen to sequentially cleave the ethyl groups from the tin atom, a process known as dealkylation. This biotic degradation transforms triethyltin into diethyltin ((C₂H₅)₂Sn²⁺), then monoethyltin ((C₂H₅)Sn³⁺), and ultimately to less toxic inorganic tin. tandfonline.com Photolytic degradation, driven by UV radiation, can also contribute to this process in sunlit surface waters. tandfonline.com
In anoxic environments , like deep sediments and waterlogged soils, the degradation of organotins is significantly slower. e3s-conferences.orgtandfonline.com Here, anaerobic microorganisms mediate degradation using other electron acceptors. The specific redox conditions determine which microbial communities are active and, therefore, the rate and pathway of degradation. sswm.info Under these reducing conditions, abiotic degradation pathways can also become significant. For instance, triethyltin may interact with reduced minerals like iron sulfides. nih.gov The release of metals and their speciation in sediments are often linked to the prevailing redox state; lower dissolved oxygen levels can sometimes increase the release of contaminants from the sediment into the water column. researchgate.netmdpi.com
The interplay between biotic and abiotic processes under different redox conditions is complex. Microbial activity can alter the local redox environment by consuming electron acceptors, which in turn can promote the formation of reactive mineral surfaces that drive abiotic degradation. nih.gov
The following table summarizes the influence of different redox conditions on the degradation pathways and resulting speciation of triethyltin compounds.
Interactive Table: Influence of Redox Conditions on Triethyltin Degradation and Speciation
| Redox Condition | Dominant Process | Primary Degradation Products | Speciation Notes |
| Oxic (Aerobic) | Biotic (microbial) degradation, Photolysis | Diethyltin, Monoethyltin, Inorganic Tin (Sn⁴⁺) | Stepwise de-ethylation leads to progressively more polar and less toxic species. |
| Suboxic (Denitrifying) | Biotic (microbial) degradation | Diethyltin, Monoethyltin | Degradation is generally slower than in oxic conditions. Speciation is influenced by pH and complexation with other ions. |
| Anoxic (Sulfate-reducing) | Abiotic and biotic degradation | Diethyltin, potential for formation of sulfide (B99878) complexes | Degradation is very slow. Triethyltin can persist for long periods. Potential for interaction with sulfide minerals. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
